Arnottin II

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

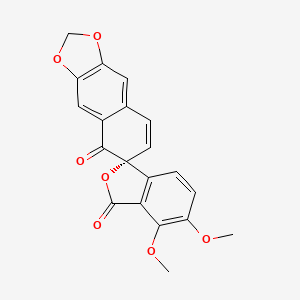

Arnottin II is a member of 2-benzofurans.

Wissenschaftliche Forschungsanwendungen

Synthesis of Arnottin II

The synthesis of this compound has been accomplished through various methodologies, primarily involving hypervalent iodine-mediated reactions. The following table summarizes key synthetic routes leading to this compound:

| Method | Description | Yield |

|---|---|---|

| Sesamol-benzyne cycloaddition | Utilizes a cycloaddition reaction followed by lactonization | 23% |

| Hypervalent iodine-mediated spirocyclization | Involves saponification followed by treatment with hypervalent iodine reagents | 56% |

| Asymmetric synthesis via dihydroxylation | Employs Sharpless asymmetric dihydroxylation for enantioselective synthesis | High enantioselectivity |

These synthetic methods have enabled researchers to produce this compound in significant quantities, facilitating further studies into its biological properties and applications .

Antibiotic Properties

Research indicates that this compound exhibits notable antibiotic activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve interference with bacterial cell wall synthesis, although detailed pathways remain under investigation .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further research is needed to elucidate the specific molecular mechanisms and to evaluate its efficacy in vivo .

Case Studies

Several case studies highlight the applications of this compound in medicinal chemistry and pharmacology:

- Antibiotic Development : A study focused on modifying the structure of this compound to enhance its antibacterial activity against resistant strains of Staphylococcus aureus. The modified compounds exhibited improved potency and reduced cytotoxicity in mammalian cells .

- Cancer Research : Another investigation explored the use of this compound as a lead compound for developing novel anticancer therapies. Researchers synthesized analogs and tested their effects on various cancer cell lines, identifying several promising candidates for further development .

- Natural Product Synthesis : An innovative approach utilized this compound as a scaffold for synthesizing more complex natural products through spirocyclization reactions. This method not only showcased the versatility of this compound but also contributed to the field of synthetic organic chemistry .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Arnottin II, and how do they compare in efficiency?

Methodological Answer: The primary synthetic route involves a phenylacetylene cycloaddition followed by a regioselective ether cleavage-lactonization cascade. Key steps include optimizing reaction conditions (e.g., using Pd(PPh₃)₂Cl₂ as a catalyst and DMF as a solvent) and achieving a 96% yield for intermediate 6b. Total yield over two steps reaches 56% . Comparative analysis should evaluate solvent effects (e.g., HFIP vs. TFE) and catalyst performance, with detailed characterization via NMR and HPLC to validate purity.

Q. Which analytical techniques are essential for characterizing this compound and verifying its structural identity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming the coumarin-derived scaffold and ether linkages. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC assesses purity. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Cross-referencing with literature data (e.g., optical rotation, melting points) ensures consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound synthesis yield while maintaining stability?

Methodological Answer: Systematic solvent screening (e.g., HFIP enhances stability compared to TFE) and controlled reagent addition (e.g., slow PIFA addition over 2 hours) are critical. Researchers should employ Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent ratios. Real-time monitoring via LC-MS can identify degradation pathways and intermediate stability .

Q. What strategies resolve contradictions in enantioselectivity during asymmetric synthesis of this compound?

Methodological Answer: Despite limited success with chiral hypervalent iodide sources, alternative approaches include:

- Testing chiral auxiliaries or organocatalysts to induce stereocontrol.

- Exploring kinetic resolution or enzymatic methods for lactonization steps.

- Analyzing reaction intermediates (e.g., γ³-iodane species) via in-situ spectroscopic techniques to identify enantioselectivity bottlenecks .

Q. How should comparative studies between this compound and structural analogs be designed to evaluate bioactivity?

Methodological Answer: Use a scaffold-hopping approach to synthesize analogs with modified ether linkages or substituents. Employ cell-based assays (e.g., cytotoxicity, enzyme inhibition) under standardized conditions (IC₅₀ determinations). Statistical analysis (e.g., ANOVA) should compare dose-response curves, while molecular docking studies correlate structural variations with target binding affinity .

Q. What methodologies address discrepancies in reported solvent effects on this compound stability?

Methodological Answer: Contradictory data on solvent stability (e.g., HFIP vs. DCM mixtures) require controlled replicate studies under inert atmospheres. Accelerated stability testing (e.g., elevated temperatures, UV exposure) paired with HPLC monitoring quantifies degradation kinetics. Meta-analysis of existing literature should isolate variables like trace moisture or oxygen content .

Q. Guidelines for Data Interpretation and Reporting

- Contradiction Analysis : Apply triangulation by cross-validating results across multiple techniques (e.g., NMR, LC-MS, biological assays). For conflicting enantioselectivity data, use chiral HPLC or circular dichroism to confirm configurations .

- Reproducibility : Document reaction parameters exhaustively (e.g., solvent batch, catalyst purity) and provide raw spectral data in supplementary materials .

Eigenschaften

Molekularformel |

C20H14O7 |

|---|---|

Molekulargewicht |

366.3 g/mol |

IUPAC-Name |

(3R)-6,7-dimethoxyspiro[2-benzofuran-3,6'-benzo[f][1,3]benzodioxole]-1,5'-dione |

InChI |

InChI=1S/C20H14O7/c1-23-13-4-3-12-16(17(13)24-2)19(22)27-20(12)6-5-10-7-14-15(26-9-25-14)8-11(10)18(20)21/h3-8H,9H2,1-2H3/t20-/m1/s1 |

InChI-Schlüssel |

JEHSMJTYFMMHKE-HXUWFJFHSA-N |

SMILES |

COC1=C(C2=C(C=C1)C3(C=CC4=CC5=C(C=C4C3=O)OCO5)OC2=O)OC |

Isomerische SMILES |

COC1=C(C2=C(C=C1)[C@@]3(C=CC4=CC5=C(C=C4C3=O)OCO5)OC2=O)OC |

Kanonische SMILES |

COC1=C(C2=C(C=C1)C3(C=CC4=CC5=C(C=C4C3=O)OCO5)OC2=O)OC |

Synonyme |

arnottin II |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.